Product packaging for [1,2,4]triazolo[4,3-a]quinoxaline(Cat. No.:CAS No. 235-08-5)

[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B6478165
CAS No.: 235-08-5
M. Wt: 170.17 g/mol
InChI Key: QNSRYVDGWDXBHV-UHFFFAOYSA-N
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Description

[1,2,4]triazolo[4,3-a]quinoxaline is a useful research compound. Its molecular formula is C9H6N4 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 170.059246208 g/mol and the complexity rating of the compound is 196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N4 B6478165 [1,2,4]triazolo[4,3-a]quinoxaline CAS No. 235-08-5

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c1-2-4-8-7(3-1)10-5-9-12-11-6-13(8)9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSRYVDGWDXBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC3=NN=CN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60580959
Record name [1,2,4]Triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60580959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

235-08-5
Record name [1,2,4]Triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60580959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Fused Heterocyclic Systems in Medicinal Chemistry Research

Fused heterocyclic systems are complex ring structures where two or more heterocyclic rings share common atoms. fiveable.me These systems are of paramount importance in medicinal chemistry as they form the core structure of numerous bioactive compounds, including many pharmaceuticals and natural products. fiveable.meairo.co.in The incorporation of heteroatoms such as nitrogen, oxygen, or sulfur into a carbon backbone imparts distinct chemical and physical properties that are often absent in their carbocyclic counterparts. nih.gov These properties, including reactivity, lipophilicity, polarity, and the capacity for specific biological interactions, make fused heterocycles privileged structures in drug design. fiveable.menih.gov

The unique three-dimensional architecture of fused heterocyclic systems allows for precise interactions with biological targets, thereby enhancing drug efficacy and selectivity. fiveable.me By strategically modifying these scaffolds, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates to optimize their therapeutic potential. fiveable.me The versatility of these systems provides a vast chemical space for the development of new derivatives tailored for specific applications. fiveable.me

The Historical Evolution Ofnih.govmdpi.comresearchgate.nettriazolo 4,3 a Quinoxaline Studies

Early investigations into the nih.govmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline scaffold laid the groundwork for its emergence as a significant area of research. A common and established synthetic route involves the condensation of 1,2-diaminobenzene with oxalic acid to form 2,3-dihydroxyquinoxaline. nih.gov This intermediate is then chlorinated to yield 2,3-dichloroquinoxaline (B139996). nih.govmdpi.comiau.ir Subsequent reaction with hydrazine (B178648) hydrate (B1144303) produces a key 3-hydrazinoquinoxaline intermediate. nih.govmdpi.com

The crucial cyclization step to form the triazole ring has been approached through various methods. One of the earliest and most frequently employed methods is the reaction of the hydrazinoquinoxaline intermediate with reagents like triethyl orthoformate. nih.govmdpi.com Other approaches include the use of aldehydes, which allows for the introduction of diverse substituents at the 1-position of the triazolo ring. mdpi.com Alternative reagents such as phosgene, thiophosgene, and carbon disulfide have been utilized to create 1-oxo and 1-thio analogues of the core scaffold. mdpi.com These foundational synthetic strategies have been instrumental in enabling the exploration of the chemical space around the nih.govmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline nucleus.

Current Research Landscape and Academic Focus Onnih.govmdpi.comresearchgate.nettriazolo 4,3 a Quinoxaline

Classical Approaches toresearchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline Core Formation

Traditional methods for constructing the researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline ring system have laid the groundwork for the synthesis of a wide array of derivatives. These approaches often involve multi-step sequences starting from readily available precursors.

Cyclization Reactions Involving Hydrazine (B178648) Derivatives and Carbonyl Reagents

A cornerstone in the synthesis of the researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline scaffold is the cyclization reaction between a hydrazine derivative of quinoxaline (B1680401) and a suitable carbonyl-containing reagent. A common starting material is 2-hydrazinylquinoxaline, which can be reacted with various electrophiles to form the fused triazole ring.

One of the most frequently employed methods involves the reaction of 2-hydrazinylquinoxaline with orthoesters, such as triethyl orthoformate, triethyl orthoacetate, or triethyl orthopropionate. nih.goviau.irprepchem.com This reaction, typically carried out under reflux conditions, leads to the formation of 1-substituted- researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]quinoxalines. For instance, reacting 2-chloro-3-hydrazinoquinoxaline with triethyl orthopropionate at 100°C for one hour yields 4-chloro-1-ethyl- researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline. prepchem.com The use of different orthoesters allows for the introduction of various alkyl groups at the 1-position of the triazoloquinoxaline core. nih.gov

Aldehydes are another class of carbonyl reagents that are widely used to induce the cyclization of the triazole ring. nih.gov The reaction of 2-hydrazinylquinoxaline with aldehydes initially forms a hydrazone intermediate, which then undergoes cyclization to afford the desired triazoloquinoxaline. nih.govresearchgate.netnih.gov This strategy is advantageous as it allows for the introduction of a wide variety of substituents at the 1-position, corresponding to the R-group of the aldehyde. nih.gov The cyclization of the hydrazone can be promoted by an oxidizing agent like chloranil (B122849). nih.gov

Furthermore, the reaction of hydrazides with reagents like carbon disulfide can lead to the formation of intermediates that, upon further reaction, yield triazole derivatives. researchgate.net For example, a carbohydrazide (B1668358) derivative can be reacted with carbon disulfide in the presence of potassium hydroxide (B78521) to form a potassium salt, which upon treatment with hydrazine hydrate (B1144303), cyclizes to an amino-thiol substituted triazole. researchgate.net

The versatility of these cyclization reactions is highlighted in the table below, which summarizes various carbonyl reagents and the corresponding substituents introduced onto the researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline core.

Carbonyl Reagent/PrecursorResulting Substituent at Position 1Reference
Triethyl orthoformateUnsubstituted nih.gov
Triethyl orthoacetateMethyl nih.gov
Triethyl orthopropionateEthyl prepchem.com
Aromatic AldehydesAryl nih.gov
Aliphatic AldehydesAlkyl researchgate.netnih.gov
Carbon Disulfide/Hydrazine HydrateAmino and Thiol groups on the triazole ring researchgate.net

Synthetic Routes from 2,3-Dichloroquinoxaline (B139996) Precursors

The commercially available 2,3-dichloroquinoxaline serves as a versatile and crucial precursor for the synthesis of the researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline scaffold. mdpi.comiau.ir The reactivity of the two chlorine atoms allows for sequential nucleophilic substitution, providing a modular approach to building the target heterocycle.

A key step in many synthetic routes is the reaction of 2,3-dichloroquinoxaline with hydrazine hydrate. mdpi.comiau.ir This reaction, typically performed in ethanol (B145695) at room temperature, selectively substitutes one of the chlorine atoms to yield 2-chloro-3-hydrazinylquinoxaline (B1333903). mdpi.comiau.ir This intermediate is a pivotal building block for subsequent cyclization to form the triazole ring.

The remaining chlorine atom on the 2-chloro-3-hydrazinylquinoxaline intermediate can then be displaced by various nucleophiles, or the hydrazinyl moiety can be cyclized. For example, condensation of 2-chloro-3-hydrazinylquinoxaline with ethylorthoesters in their corresponding boiling carboxylic acids for 8 hours results in the formation of 4-chloro- researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline derivatives. iau.ir The chlorine atom at the 4-position is then susceptible to nucleophilic substitution by amines, such as morpholine (B109124) or pyrrolidine (B122466), to produce 4-amino- researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline derivatives in good yields. iau.ir

Another strategy involves the reaction of 2,3-dichloroquinoxaline with hydrazides. This approach allows for the direct introduction of a pre-functionalized side chain that can subsequently cyclize to form the triazole ring.

The general synthetic sequence starting from 2,3-dichloroquinoxaline is outlined below:

Step 1: Formation of 2-chloro-3-hydrazinylquinoxaline 2,3-dichloroquinoxaline reacts with hydrazine hydrate in ethanol at room temperature. mdpi.comiau.ir

Step 2: Cyclization to form the triazole ring The resulting 2-chloro-3-hydrazinylquinoxaline is then cyclized. One method involves reaction with triethyl orthoformate under reflux to form 4-chloro- researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline. mdpi.com

Step 3: Further functionalization The chlorine atom at the 4-position can be substituted by various nucleophiles. For instance, reaction with methylamine (B109427) in ethanol under microwave irradiation yields N-methyl- researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]quinoxalin-4-yl-amine. mdpi.com

This stepwise approach provides a high degree of control over the substitution pattern of the final researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline derivative.

Condensation and Oxidative Cyclization Strategies

Condensation and subsequent oxidative cyclization represent a powerful strategy for the synthesis of the researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline core. nih.govresearchgate.netnih.gov This approach typically involves the formation of a hydrazone intermediate followed by an oxidation-induced ring closure.

A common method begins with the condensation of a 2-hydrazinylquinoxaline derivative with an aldehyde to form the corresponding hydrazone. nih.gov This reaction is generally straightforward and proceeds under mild conditions. The subsequent and crucial step is the oxidative cyclization of the hydrazone to form the fused triazole ring.

Chloranil (tetrachloro-1,4-benzoquinone) is a frequently used and effective oxidizing agent for this transformation. nih.gov The reaction is typically carried out by refluxing the hydrazone with chloranil for an extended period, for instance, 18 hours, to yield the 4-chloro- researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline intermediates. nih.gov This method has been shown to produce the desired products in yields ranging from 47% to 86%. nih.gov

A proposed mechanism for this cyclization involves the delocalization of electrons from the carbonyl double bond of chloranil onto its oxygen atom. This negatively charged oxygen then deprotonates the hydrogen from the hydrazone's nitrogen. The intramolecular cyclization is then initiated by the delocalization of electrons, where the negatively charged nitrogen forms a double bond between the hydrazone moiety and the quinoxaline ring. nih.gov

Iodine has also been employed as a reagent for mediating oxidative cyclization in the synthesis of related triazolo-heterocycles. researchgate.netnih.gov This transition-metal-free approach involves the condensation of aryl hydrazines with aldehydes, followed by iodine-mediated oxidative cyclization to afford the desired triazole-fused systems. researchgate.netnih.gov This method is noted for its broad applicability to various aldehydes and its scalability. researchgate.netnih.gov

The key steps in the condensation and oxidative cyclization strategy are summarized below:

StepDescriptionReagentsReference
1Condensation2-Hydrazinylquinoxaline and an aldehyde nih.gov
2Oxidative CyclizationChloranil nih.gov
2 (alternative)Oxidative CyclizationIodine researchgate.netnih.gov

This strategy offers a versatile route to introduce a variety of substituents at the 1-position of the researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline core, depending on the aldehyde used in the initial condensation step.

Synthesis via o-Phenylenediamine (B120857) and Oxalic Acid

An alternative, though more indirect, pathway to the researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline scaffold begins with the fundamental building blocks of the quinoxaline ring system: o-phenylenediamine and oxalic acid. mdpi.com This approach first constructs the quinoxaline core, which is then further elaborated to form the fused triazole ring.

The initial step involves the condensation of o-phenylenediamine with oxalic acid in a 4N hydrochloric acid solution to produce 2,3-dihydroxyquinoxaline. mdpi.com This intermediate can then be chlorinated using a reagent like thionyl chloride to yield the versatile precursor, 2,3-dichloroquinoxaline. mdpi.com

From 2,3-dichloroquinoxaline, the synthesis proceeds through the established routes described previously (see Section 2.1.2). This involves the reaction with hydrazine hydrate to form 2-chloro-3-hydrazinylquinoxaline, followed by cyclization and further functionalization to generate the desired researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline derivatives. mdpi.com

While this method is longer, it provides a route to the key 2,3-dichloroquinoxaline intermediate from basic starting materials, which can be advantageous if the intermediate is not commercially available or is prohibitively expensive.

The synthetic sequence can be summarized as follows:

StepStarting MaterialReagent(s)ProductReference
1o-PhenylenediamineOxalic acid, 4N HCl2,3-Dihydroxyquinoxaline mdpi.com
22,3-DihydroxyquinoxalineThionyl chloride2,3-Dichloroquinoxaline mdpi.com
32,3-DichloroquinoxalineHydrazine hydrate2-Chloro-3-hydrazinylquinoxaline mdpi.com
42-Chloro-3-hydrazinylquinoxalinee.g., Triethyl orthoformate4-Chloro- researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline mdpi.com

This pathway underscores the modularity of synthetic strategies for complex heterocyclic systems, where the core can be built from fundamental components and then elaborated.

Modern and Sustainable Synthetic Protocols

In recent years, the development of more efficient and environmentally friendly synthetic methods has been a major focus in organic chemistry. This has led to the application of modern techniques, such as microwave-assisted synthesis, to the production of researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline and its derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netbeilstein-journals.org This technology has been successfully applied to several steps in the synthesis of the researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline scaffold.

A notable application of microwave irradiation is in the substitution of the chlorine atom in 4-chloro- researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline. mdpi.com For example, the reaction of 4-chloro- researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline with a 33% ethanol solution of methylamine under microwave irradiation at 140 °C for 20 minutes affords N-methyl- researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]quinoxalin-4-yl-amine. mdpi.com This represents a significant reduction in reaction time compared to traditional heating methods.

Microwave technology has also been utilized in the synthesis of related triazolo-fused heterocycles, demonstrating its broad applicability. For instance, the synthesis of novel 1,2,4-triazolo[4,3-a]pyridine derivatives has been achieved through multi-step reactions under microwave assistance, starting from 2,3-dichloropyridine (B146566) and hydrazine hydrate. researchgate.net These methods are often highlighted for their high yields, facile work-up procedures, and environmental friendliness. researchgate.net

The advantages of using microwave-assisted synthesis in the preparation of researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline derivatives are summarized in the table below:

Reaction StepConventional MethodMicrowave-Assisted MethodAdvantages of MicrowaveReference
Amination of 4-chloro- researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]quinoxalineTypically requires longer reaction times at elevated temperatures.20 minutes at 140 °CSignificantly reduced reaction time. mdpi.com
Synthesis of related triazolo-fused heterocyclesOften involves lengthy refluxing.Shorter reaction times and higher yields.Increased efficiency, environmentally friendly. researchgate.net

The adoption of microwave-assisted protocols represents a significant advancement in the synthesis of researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]quinoxalines, offering a more sustainable and efficient alternative to classical synthetic approaches.

Catalyst-Mediated Cyclization (e.g., Ferric Chloride Hexahydrate, Iodobenzene (B50100) Diacetate)

Catalyst-mediated oxidative cyclization of hydrazone precursors is a prominent strategy for constructing the fused triazole ring system in frontiersin.orgnih.govnih.govtriazolo[4,3-a]quinoxalines. This approach utilizes oxidizing agents to facilitate the intramolecular ring closure.

Ferric Chloride (FeCl₃): Iron(III) chloride has been employed as an effective oxidant for the cyclization of arylhydrazones to form fused triazole derivatives. urfu.ru This method provides a classical chemical oxidation pathway to the desired heterocyclic system. The reaction typically involves the oxidation of a suitable hydrazinylquinoxaline derivative, which, upon intramolecular cyclization and subsequent aromatization, yields the stable triazoloquinoxaline ring system.

Iodobenzene Diacetate: Hypervalent iodine(III) reagents, such as Phenyliodine(III) diacetate (PIDA) or iodobenzene diacetate, serve as mild and efficient oxidizing agents for these transformations. urfu.ru They have been successfully used in the oxidative transformation of (hetero)arylhydrazones into 1,2,4-triazole (B32235) systems. urfu.ru The synthesis involves the one-pot oxidative cyclization of heterocyclic hydrazones in the presence of the hypervalent iodine reagent. urfu.ru This method is valued for proceeding under mild, metal-free conditions. For instance, the reaction of a 2-hydrazinylquinoxaline with an appropriate aldehyde produces a hydrazone intermediate, which is then oxidized and cyclized using PIDA to yield the final frontiersin.orgnih.govnih.govtriazolo[4,3-a]quinoxaline product. urfu.ru

Another approach involves using chloranil as an oxidizing agent to ensure the cyclization of a hydrazone intermediate, formed from the condensation of 2-hydrazinylquinoxaline and an appropriate aldehyde. nih.govnih.gov

Eco-Compatible and Greener Chemistry Approaches

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes to frontiersin.orgnih.govnih.govtriazolo[4,3-a]quinoxalines and their precursors. These methods aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a valuable tool for accelerating organic reactions. This technique has been applied to the synthesis of frontiersin.orgnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives. eurekaselect.commdpi.com For example, the substitution of a chlorine atom on the quinoxaline core with an amine has been efficiently carried out under microwave irradiation at 140 °C, significantly reducing the reaction time compared to conventional heating. mdpi.com

Visible-Light-Driven Reactions: Recent advancements in photochemistry have enabled the use of visible light to drive chemical transformations, offering a green alternative to traditional methods. While not yet applied directly to the final cyclization, visible-light-induced reactions have been used for the functionalization of quinoxalin-2(1H)-ones, which are key precursors. acs.org These methods include the use of recyclable graphitic carbon nitride (g-C₃N₄) as a catalyst for C-H hydroxylation and the use of water as a solvent for alkylation reactions, highlighting a move towards more environmentally benign processes. acs.org

The development of sustainable protocols often focuses on minimizing the use of volatile and toxic solvents and replacing them with greener alternatives, a principle that guides modern synthetic strategies for these heterocycles. frontiersin.orgnih.gov

Regioselective Synthesis and Isomer Control infrontiersin.orgnih.govnih.govtriazolo[4,3-a]quinoxaline Construction

The fusion of a 1,2,4-triazole ring to the quinoxaline core can theoretically result in different regioisomers. Therefore, achieving regioselective synthesis to exclusively or predominantly form the desired frontiersin.orgnih.govnih.govtriazolo[4,3-a]quinoxaline isomer is a critical aspect of its synthesis.

A highly effective and regioselective method involves the reaction of 2-chloro-3-hydrazinyl quinoxaline with orthoesters. iau.ir In this procedure, the hydrazinyl group of the quinoxaline derivative attacks the orthoester, followed by an intramolecular cyclization and elimination of alcohol molecules. For example, condensing 2-chloro-3-hydrazinyl quinoxaline with triethylorthoformate, triethylorthoacetate, or triethylorthopropionate in their corresponding boiling carboxylic acids (formic acid, acetic acid, or propionic acid, respectively) for 8 hours affords the corresponding 4-chloro- frontiersin.orgnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives. iau.ir This pathway inherently leads to the [4,3-a] fused system due to the nature of the starting materials and the mechanism of the cyclization reaction. The resulting 4-chloro derivatives can be further functionalized, for instance, by reaction with various amines to produce 4-amino derivatives. iau.ir

This sequential treatment of a 2-hydrazinylquinoxaline with orthoesters provides a convenient and general route with inherent control over the regiochemical outcome, ensuring the specific formation of the frontiersin.orgnih.govnih.govtriazolo[4,3-a]quinoxaline scaffold. iau.ir

Data Tables

Table 1: Synthesis of 4-Chloro- frontiersin.orgnih.govnih.govtriazolo[4,3-a]quinoxaline Derivatives Data extracted from Nikpour et al., 2022. iau.ir

ProductR-groupStarting OrthoesterYield (%)Melting Point (°C)
3a HTriethylorthoformate80258-260
3b CH₃Triethylorthoacetate78250-252
3c C₂H₅Triethylorthopropionate81240-242

Table 2: Synthesis of 4-Amino- frontiersin.orgnih.govnih.govtriazolo[4,3-a]quinoxaline Derivatives from Compound 3a Data extracted from Nikpour et al., 2022. iau.ir

ProductStarting AmineYield (%)Melting Point (°C)
4a Morpholine85230-232
4b Pyrrolidine82245-247

Functionalization and Substitution on the Triazole Ring

The triazole ring of the scaffold offers a key position for derivatization, primarily at the C1 position. One of the most effective strategies involves constructing the triazole ring from a precursor, 2-hydrazinoquinoxaline (B1584267), which allows for the incorporation of substituents from the outset.

Common methods include:

Cyclization with Orthoesters: The reaction of a 2-hydrazinoquinoxaline derivative with triethyl orthoformate, triethyl orthoacetate, or other orthoesters is a widely used method to form the triazole ring. mdpi.comnih.gov This reaction introduces an alkyl or aryl group at the C1 position, depending on the orthoester used. For instance, condensation of 2-chloro-3-hydrazinylquinoxaline with triethylorthoformate or triethylorthoacetate yields the corresponding 1-H or 1-methyl- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivatives. iau.ir

Cyclization with Aldehydes: An alternative approach involves the condensation of 2-hydrazinoquinoxalines with various aldehydes. mdpi.com This reaction, often facilitated by a mild oxidant like chloranil, allows for the introduction of a wide variety of alkyl and aryl patterns at the C1 position. mdpi.com

Introduction of a Thiol Group: The triazole ring can also be functionalized with a thiol group. Cyclization of 2-chloro-3-hydrazinylquinoxaline with carbon disulfide (CS₂) in the presence of potassium hydroxide affords 4-chloro- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline-1-thiol. sci-hub.se This thiol group serves as a handle for further modifications.

Table 1: Examples of C1-Substituent Introduction on the Triazole Ring
PrecursorReagentC1-SubstituentReference
2-HydrazinoquinoxalineTriethyl orthoformate-H mdpi.comnih.gov
2-HydrazinoquinoxalineTriethyl orthoacetate-CH₃ mdpi.comiau.ir
2-HydrazinoquinoxalineVarious Aldehydes (R-CHO)-R (Alkyl, Aryl) mdpi.com
2-Chloro-3-hydrazinylquinoxalineCarbon Disulfide (CS₂)-SH sci-hub.se

Modifications and Substitutions on the Quinoxaline Moiety

The quinoxaline portion of the scaffold is most commonly functionalized at the C4 position, which is activated towards nucleophilic attack, especially when a good leaving group is present. nih.goviau.ir Modifications on the benzo sub-unit of the quinoxaline ring are also possible, typically by using a substituted o-phenylenediamine in the initial synthesis of the quinoxaline core, leading to derivatives such as 8-methyl analogues. researchgate.net

The primary method for modification is the nucleophilic aromatic substitution (SNAr) of a 4-chloro derivative. The precursor, 4-chloro- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline, is synthesized by cyclizing 2-chloro-3-hydrazinylquinoxaline, often with triethyl orthoformate. iau.irsci-hub.se This chloro-derivative readily reacts with a wide range of nucleophiles. nih.govresearchgate.net

Aromatic Nucleophilic Substitution Reactions

Aromatic nucleophilic substitution (SNAr) is the most pivotal reaction for the derivatization of the nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline core, occurring predominantly at the C4 position. researchgate.net The reaction is initiated by obtaining the 4-chloro- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline intermediate. nih.govnih.gov This intermediate serves as a versatile electrophile for reactions with various nucleophiles, including amines and thiols, enabling the introduction of diverse side chains. iau.irresearchgate.net For example, reacting the 4-chloro derivative with monosubstituted piperazines in refluxing acetone (B3395972) with potassium carbonate yields a library of 4-(piperazin-1-yl)- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivatives. nih.gov Similarly, reactions with amines like morpholine and pyrrolidine proceed efficiently in ethanol at room temperature. iau.ir

While direct substitution (ipso-substitution) at the C4 position is the most common outcome, the possibility of alternative reaction pathways, such as tele-substitution, must be considered. acs.org A tele-substitution is a reaction where the incoming group attaches to a position more than one atom away from the atom that bore the leaving group. arkat-usa.org

In analogous heterocyclic systems like 5-halo- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazines, a plausible mechanism for tele-substitution involves the initial attack of the nucleophile at the C8 position instead of the C5 position where the halogen is attached. acs.org Subsequent proton loss and elimination of the halide lead to the rearranged product. acs.org The propensity for tele-substitution over ipso-substitution can be influenced by the nature of the leaving group (I > Br > Cl) and the nucleophile (RNH₂ > RSH > ROH). acs.org Although not explicitly detailed for the nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline system in the reviewed literature, awareness of this potential mechanistic pathway is crucial for accurate structural assignment and interpretation of SAR, as the ipso and tele isomers can possess distinct biological activities. acs.org

Acylation and Alkylation Reactions

Acylation and alkylation reactions provide further avenues for derivatizing the nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline scaffold.

Acylation: Functional groups introduced onto the scaffold can be subsequently acylated. For example, an amino group on the quinoxaline ring can be treated with benzoyl chloride in pyridine (B92270) to yield the corresponding benzoyl derivative. researchgate.net

Alkylation: Alkylation can be performed on various nucleophilic sites. The thiol group at the C4 position, introduced from the corresponding chloro-derivative via an isothiouronium salt, can be alkylated to introduce thioether side chains. nih.gov For instance, reacting nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline-4-thiol with ethyl chloroacetate (B1199739) yields the corresponding S-alkylated ester. nih.gov Furthermore, alkylation on the triazole ring to produce derivatives like 1-cyano or 1-ethoxycarbonylmethyl- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxalines has been reported. nih.gov

Introduction of Heteroatom-Containing Side Chains (e.g., thiols, amines)

The introduction of side chains containing heteroatoms like sulfur and nitrogen is a common strategy to enhance the pharmacological profile of the scaffold. This is typically achieved via SNAr at the C4 position. researchgate.net

Amines: A vast number of amino-containing side chains have been introduced by reacting 4-chloro- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline with various primary and secondary amines. researchgate.netresearchgate.net This includes simple cyclic amines like piperidine (B6355638) and morpholine, as well as more complex structures like substituted piperazines. nih.goviau.ir These reactions are generally high-yielding and proceed under mild conditions. nih.goviau.ir

Thiols: Thiol groups and thioether side chains are also readily incorporated. nih.govresearchgate.net The 4-thiol derivative can be prepared from 4-chloro- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline by reaction with thiourea (B124793) followed by basic hydrolysis. nih.gov This thiol can then be used in subsequent S-alkylation reactions. nih.gov Alternatively, the 4-chloro compound can react directly with thiol-containing nucleophiles. researchgate.net The synthesis of 4-chloro- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline-1-thiol also provides a key intermediate with heteroatom functionality on both the triazole and quinoxaline rings. sci-hub.se

Table 2: Nucleophilic Substitution at the C4-Position
NucleophileResulting C4-SubstituentReference
Substituted Piperazines-4-(R-piperazin-1-yl) nih.gov
Morpholine-4-morpholinyl iau.ir
Pyrrolidine-4-pyrrolidinyl iau.ir
Triazole-2-thiol-4-(triazol-2-ylthio) researchgate.net
Thiourea (followed by hydrolysis)-4-thiol (-SH) nih.gov

Hydrolysis and Amidation ofnih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline Derivatives

Functional groups attached to the core scaffold, such as esters, can undergo further transformations like hydrolysis and amidation. While these specific reactions have been detailed on the isomeric nih.govnih.govresearchgate.net-triazolo[1,5-a]quinoxalin-4(5H)-one scaffold, the chemical principles are broadly applicable to derivatives of the nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline core bearing similar functionalities. nih.gov

Hydrolysis: An ester group, for example a methyl carboxylate on the triazole ring, can be hydrolyzed to the corresponding carboxylic acid. nih.gov This is typically achieved using simple alkaline hydrolysis with reagents like sodium hydroxide in a methanol (B129727)/water mixture. nih.gov

Amidation: Ester derivatives can also be converted directly to amides. nih.gov This direct amidation can be accomplished by treating the ester with an amine, such as benzylamine, in a suitable solvent. nih.gov The reaction can proceed quantitatively and may be facilitated by catalysts. nih.gov This transformation is valuable for introducing further diversity and modulating properties like hydrogen bonding capacity. nih.gov

Annulation and Fused Ring System Formation fromresearchgate.netiau.irnih.govtriazolo[4,3-a]quinoxaline Precursors

The stable tricyclic core of researchgate.netiau.irnih.govtriazolo[4,3-a]quinoxaline serves as a valuable platform for the construction of more complex, polycyclic heterocyclic systems. Through annulation reactions, where a new ring is fused onto the existing framework, novel compounds with extended electronic systems and potentially unique chemical properties can be synthesized. These reactions typically involve precursors that have been functionalized with reactive groups capable of participating in cyclization processes.

A key strategy for forming such fused systems involves the cyclocondensation of a functionalized researchgate.netiau.irnih.govtriazolo[4,3-a]quinoxaline derivative with a suitable bifunctional reagent. A notable example is the reaction of an amino-substituted triazoloquinoxaline with an activated acetylene (B1199291) derivative.

Formation of Pyrimido[2,1-c] researchgate.netiau.irnih.govtriazolo[4,3-a]quinoxalines

Research has demonstrated that the 1-amino- researchgate.netiau.irnih.govtriazolo[4,3-a]quinoxaline scaffold can be effectively used to build a fused pyrimidine (B1678525) ring. The cyclocondensation reaction of 1-amino-8-methyl- researchgate.netiau.irnih.govtriazolo[4,3-a]quinoxaline with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in methanol leads to the formation of a tetracyclic system. researchgate.net This reaction creates a new pyrimidone ring fused to the triazole moiety of the parent structure.

The process involves the initial nucleophilic attack of the exocyclic amino group onto one of the electrophilic acetylenic carbons of DMAD, followed by an intramolecular cyclization and subsequent rearrangement to yield the stable, fused product. researchgate.net This transformation is significant as it provides a direct route to novel pyrimido-quinoxaline isosteres, expanding the chemical space accessible from the triazoloquinoxaline core. researchgate.net

The resulting compound possesses a 4-oxo-4H-pyrimido[2,1-c] researchgate.netiau.irnih.govtriazolo[4,3-a]quinoxaline structure, representing a higher-order fused heterocyclic system. researchgate.net

Table 1: Fused Ring System from researchgate.netiau.irnih.govtriazolo[4,3-a]quinoxaline Precursor
PrecursorReagentResulting Fused SystemReaction TypeReference
1-Amino-8-methyl- researchgate.netiau.irnih.govtriazolo[4,3-a]quinoxalineDimethyl acetylenedicarboxylate (DMAD)Methyl 7-methyl-4-oxo-4H-pyrimido[2,1-c] researchgate.netiau.irnih.govtriazolo[4,3-a]quinoxaline-3-carboxylateCyclocondensation researchgate.net

This type of annulation highlights the utility of the researchgate.netiau.irnih.govtriazolo[4,3-a]quinoxaline system as a versatile building block in synthetic chemistry for accessing complex heterocyclic architectures.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Methodological Frameworks for SAR and QSAR Analysis ofnih.govnih.govnih.govtriazolo[4,3-a]quinoxalines

The exploration of the vast chemical space of nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives relies on robust methodological frameworks for SAR and QSAR analysis. These studies aim to identify the key structural features and physicochemical properties that govern the biological activity of these compounds.

Structure-Activity Relationship (SAR) studies for this class of compounds often involve the systematic modification of the core scaffold at various positions. nih.govresearchgate.net Researchers synthesize and evaluate a series of analogues with different substituents to understand how changes in the molecule's architecture affect its interaction with biological targets. nih.govresearchgate.net For instance, SAR studies have focused on the impact of substituents at positions 1, 4, and 8 of the nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline ring system. nih.govnih.gov The nature of these substituents, including their size, electronic properties (electron-donating or electron-withdrawing), and lipophilicity, plays a crucial role in determining the compound's potency and selectivity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to correlate the biological activity of a series of compounds with their physicochemical properties or structural descriptors. nih.gov For nih.govnih.govnih.govtriazolo[4,3-a]quinoxalin-1-one derivatives, QSAR models have been developed to understand the requirements for binding to the A3 adenosine (B11128) receptor. nih.gov These models often utilize a variety of independent variables, including:

Lipophilicity (logP): A measure of a compound's ability to partition between a lipid and an aqueous phase. nih.gov

Physicochemical Substituent Constants: Parameters like Hammett constants (σ) for electronic effects and molar refractivity (MR) for steric effects. nih.gov

Molecular Electrostatic Potential (MEP) derived charges: These charges provide insights into the electronic distribution within the molecule. nih.gov

Various chemometric tools are employed in QSAR analysis, such as Multiple Linear Regression (MLR), Factor Analysis (FA), Genetic Function Approximation (GFA), and Principal Component Regression Analysis (PCRA). nih.gov These methods help in developing predictive models that can guide the design of new, more active compounds. nih.govnih.gov For example, a study using FA-MLR and GFA-MLR explained and predicted a significant portion of the variance in the A3 adenosine receptor binding affinity of a series of nih.govnih.govnih.govtriazolo[4,3-a]quinoxalin-1-one derivatives. nih.gov

SAR ofnih.govnih.govnih.govtriazolo[4,3-a]quinoxaline Derivatives as Adenosine Receptor Antagonists

Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are involved in a multitude of physiological processes, making them attractive therapeutic targets. nih.govnih.gov Derivatives of nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline have been identified as potent antagonists of these receptors. nih.gov

Substituent Effects on Human A1, A2A, A2B, and A3 Adenosine Receptor Binding Affinity and Selectivity

The affinity and selectivity of nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives for the different adenosine receptor subtypes are highly dependent on the nature and position of substituents on the tricyclic core.

For A1 Receptor Affinity:

Position 1: Small alkyl groups like ethyl, or electron-withdrawing groups such as trifluoromethyl (CF3) and pentafluoroethyl (C2F5) are favorable. nih.gov

Position 4: Substitution with an isopropylamino (NH-iPr) or a cycloalkylamino group enhances A1 affinity. nih.gov

Position 8: The presence of a chloro substituent is beneficial for A1 binding. nih.gov

A notable example is CP-68,247 , which demonstrates high selectivity for the A1 receptor (over 3000-fold) with an IC50 of 28 nM. This selectivity is attributed to its specific substitution pattern: a trifluoromethyl group at position 1, a cyclohexylamino group at position 4, and a chloro group at position 8. nih.gov

For A2A Receptor Affinity:

Position 1: Phenyl, trifluoromethyl (CF3), or ethyl groups enhance A2A affinity. nih.gov

Position 4: An unsubstituted amino (NH2) group is crucial for high A2A receptor affinity. nih.gov

CP-66,713 stands out as a potent A2 ligand with an IC50 of 21 nM and a 13-fold selectivity for this receptor subtype. Its structure features a phenyl group at position 1, an amino group at position 4, and a chloro group at position 8. nih.gov

For A2B Receptor Affinity:

Position 4: Modifications at the N5-position (equivalent to the 4-position in the nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline system) have been shown to be highly modulatory. For a series of N5-aminoalkylacyl derivatives, the optimal chain length for A2B receptor activity was found to be three methylene (B1212753) groups. nih.gov

For A3 Receptor Affinity:

Position 1: The presence of a nitro group at the R1 position has been shown to increase binding affinity. nih.gov

Aryl Substituents: An electron-withdrawing group at the para position of a phenyl ring attached to the scaffold is favorable for A3 binding affinity. nih.gov

N5-Substituent: Bulky substituents at the N5-position, such as a diphenylacetyl group, can lead to high A3 receptor potency. nih.gov For example, an (R)-N5-α-methyl-(phenylacetyl) derivative displayed a Ki value of 0.36 nM at human A3 receptors. nih.gov

A study on 2-aryl-1,2,4-triazolo[4,3-a]quinoxaline-1,4-diones revealed that 2-(4-nitrophenyl)-1,2,4,5-tetrahydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-dione exhibited a remarkable hA3 affinity (Ki = 0.60 nM) and very high selectivity over hA1 and hA2A receptors. unipd.it

Binding Affinity and Selectivity of nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline Derivatives at Adenosine Receptors
CompoundSubstitution PatternTarget ReceptorBinding Affinity (IC50/Ki)SelectivityReference
CP-68,2471-CF3, 4-Cyclohexylamino, 8-ClA128 nM (IC50)>3000-fold vs A2 nih.gov
CP-66,7131-Phenyl, 4-Amino, 8-ClA221 nM (IC50)13-fold vs A1 nih.gov
(R)-N5-α-methyl-(phenylacetyl) derivativeN/AA30.36 nM (Ki)N/A nih.gov
2-(4-nitrophenyl)-1,2,4,5-tetrahydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-dione2-(4-nitrophenyl)A30.60 nM (Ki)>16,600-fold vs A1 & A2A unipd.it

SAR in Anticancer Research fornih.govnih.govnih.govtriazolo[4,3-a]quinoxaline Derivatives

The nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline scaffold is a promising framework for the development of novel anticancer agents. nih.govmdpi.com SAR studies have been instrumental in optimizing the cytotoxic potency of these derivatives against various cancer cell lines.

Influence of Structural Modifications on Cytotoxic Potency against Cancer Cell Lines

The cytotoxic activity of nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives is significantly influenced by structural modifications. Key areas of modification include the substituents at positions 1 and 8, as well as the nature of linkers and side chains attached to the core structure. nih.govnih.govnih.gov

Substituents on the Benzene (B151609) Ring: The electronic and hydrophobic nature of substituents on the benzene ring of the quinoxaline (B1680401) moiety plays a crucial role in anticancer activity. nih.gov

Linkers and Side Chains: The length and type of linkers connecting the triazoloquinoxaline chromophore to other moieties, such as distal hydrophobic phenyl groups, are important for cytotoxic potency. nih.gov For instance, linkers like prop-2-en-1-one and pyrazoline have been explored. nih.gov

Cationic Centers: The presence of basic nitrogen atoms, which can act as cationic centers, enhances the selectivity and affinity of these compounds for DNA. nih.gov

In a study evaluating derivatives against melanoma cell lines, the unsubstituted scaffold with a methylamino group at position 4 showed significant reduction in cell viability. nih.govmdpi.com Further modifications at positions 1 and 8 led to compounds with micromolar cytotoxic activities. nih.govnih.gov For example, compounds 16a and 16b displayed EC50 values of 3158 nM and 3527 nM, respectively, against the A375 melanoma cell line. nih.govnih.gov Another derivative, 17a , showed an even better EC50 of 365 nM. nih.govnih.gov

Another study reported that derivative 12d was the most potent against HepG2, HCT116, and MCF-7 cancer cell lines, with IC50 values of 22.08 µM, 27.13 µM, and 17.12 µM, respectively. rsc.org

Cytotoxic Activity of nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline Derivatives
CompoundCancer Cell LineActivity (EC50/IC50)Reference
16aA375 Melanoma3158 nM (EC50) nih.govnih.gov
16bA375 Melanoma3527 nM (EC50) nih.govnih.gov
17aA375 Melanoma365 nM (EC50) nih.govnih.gov
12dHepG222.08 µM (IC50) rsc.org
HCT11627.13 µM (IC50)
MCF-717.12 µM (IC50)

SAR Related to DNA Intercalation and Enzyme Inhibition (e.g., Topoisomerase II, VEGFR-2, EGFR TK)

A primary mechanism of action for the anticancer activity of many nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives is their ability to intercalate into DNA and inhibit key enzymes involved in cancer progression. nih.govrsc.orgnih.govresearchgate.net

DNA Intercalation: The planar tricyclic nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline chromophore is a key structural feature that allows these molecules to insert themselves between the base pairs of DNA. nih.gov The presence of a single side chain that can bind within the minor groove of DNA further enhances this affinity. nih.gov Molecular docking studies have confirmed that these derivatives can act as DNA binders. nih.govrsc.orgnih.gov For example, derivative 7e was found to be a potent DNA intercalator with an IC50 of 29.06 µM. nih.govnih.gov Another compound, 12d , also displayed high DNA binding affinity, with an IC50 value of 35.33 µM, which is comparable to the well-known DNA intercalator doxorubicin. rsc.org

Topoisomerase II Inhibition: Topoisomerase II is a crucial enzyme for DNA replication and transcription, making it a prime target for anticancer drugs. researchgate.netresearchgate.net Several nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives have been shown to be effective inhibitors of this enzyme. nih.govnih.gov The SAR for Topoisomerase II inhibition often correlates with DNA binding affinity. Derivative 7e not only intercalates DNA but is also a potent Topoisomerase II inhibitor with an IC50 value of 0.890 µM. nih.govnih.gov Another compound, 7c , showed an IC50 value of 0.940 µM, which is equipotent to doxorubicin. nih.govnih.gov

VEGFR-2 and EGFR TK Inhibition: While much of the focus has been on DNA intercalation and Topoisomerase II inhibition, the broad spectrum of activity of quinoxaline-based compounds suggests that they may also target other key enzymes in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK). researchgate.netnih.gov However, specific SAR studies detailing the structural requirements for the inhibition of these particular enzymes by nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives are an ongoing area of research.

Exploration of Substitution Patterns and Pharmacophore Models

Structure-activity relationship studies have been conducted on various derivatives to identify key structural features for different biological activities. For anticancer applications, particularly against melanoma cell lines, substitutions at positions 1 and 8 have been explored. nih.govnih.gov The unsubstituted nih.govresearchgate.netasm.orgtriazolo[4,3-a]quinoxaline scaffold with a methylamine (B109427) group at position 4 demonstrated a significant reduction in A375 melanoma cell viability, confirming the value of this core structure for SAR studies. mdpi.comnih.gov

For activity as adenosine receptor antagonists, specific substitutions have been shown to be critical. Theoretical modeling and docking simulations have been employed to understand the binding of these analogs to receptors like the human A3 adenosine receptor (hA₃). nih.gov These studies help in explaining the structure-activity relationships by analyzing the three-dimensional structure of the antagonist-receptor models. nih.gov

Physicochemical properties such as aqueous solubility are also influenced by substitution patterns. An increase in the length of the carbon chain at position 1, or the introduction of a phenyl group, leads to a decrease in aqueous solubility. nih.gov

The general structure-activity relationships for anticancer quinoxalines indicate that the quinoxaline moiety is an essential pharmacophore. mdpi.com Key substitution sites are positions 1, 2, 3, 6, and 7. mdpi.com For instance, in a series of anticancer derivatives, electron-releasing groups like methoxy (B1213986) (OCH₃) at certain positions were found to be essential for activity, while electron-withdrawing groups like fluorine (F) or other electron-releasing groups like methyl (CH₃) or ethyl (C₂H₅) decreased the activity. mdpi.com

Table 1: Impact of Substitutions on the nih.govresearchgate.netasm.orgtriazolo[4,3-a]quinoxaline Scaffold

Position Substituent Effect on Activity/Property Target/Application Citation
1 Hydrogen, CF₃, small alkyl groups Optimal activity Antidepressant (Behavioral Despair Model) nih.gov
1 Ethyl, CF₃, C₂F₅ Best A₁ affinity Adenosine A₁ Receptor Antagonist nih.gov
1 Phenyl, CF₃, Ethyl Enhanced A₂ affinity Adenosine A₂ Receptor Antagonist nih.gov
1 Trifluoromethyl Optimal A₁ affinity in N-cyclopentyl series Adenosine A₁ Receptor Antagonist nih.gov
1 Increasing carbon chain length Decreased aqueous solubility Physicochemical Property nih.gov
4 NH₂, NH-acetyl, small alkyl amines Optimal activity Antidepressant (Behavioral Despair Model) nih.gov
4 NH-iPr, NH-cycloalkyl Best A₁ affinity Adenosine A₁ Receptor Antagonist nih.gov
4 NH₂ group Essential for A₂ affinity Adenosine A₂ Receptor Antagonist nih.gov
4 Methylamine Significant reduction in cell viability Anticancer (Melanoma) mdpi.comnih.gov
8 Hydrogen, Halogen Optimal activity Antidepressant (Behavioral Despair Model) nih.gov
8 Chloro Best A₁ affinity Adenosine A₁ Receptor Antagonist nih.gov

SAR ofnih.govresearchgate.netasm.orgtriazolo[4,3-a]quinoxaline in Antimicrobial and Antiviral Applications

The nih.govresearchgate.netasm.orgtriazolo[4,3-a]quinoxaline nucleus has been investigated for its potential as a source of novel antimicrobial and antiviral agents. researchgate.net A variety of derivatives have been synthesized and tested against different pathogens.

In one study, a series of novel nih.govresearchgate.netasm.orgtriazolo[4,3-a]quinoxaline derivatives were synthesized through nucleophilic substitution of 4-chloro-8-methyl nih.govresearchgate.netasm.orgtriazolo[4,3-a]quinoxaline-1-amine. researchgate.net The incorporation of a piperazine (B1678402) moiety was a key design element, as this group is present in many successful antimicrobial agents. researchgate.net In vitro antimicrobial screening revealed that several compounds exhibited antibacterial and/or antifungal activities. researchgate.net For example, compounds 4d , 6c , 7b , and 8a from this series showed notable activity. researchgate.net

Another study focused on synthesizing tricyclic 1,2,4-triazolo-[4,3-a]quinoxaline fused with other heterocyclic rings to create potential antibacterial agents. nih.gov The starting material, 1-amino-4-chloro-1,2,4-triazolo[4,3-a]quinoxaline (2 ), was reacted to produce a range of derivatives. nih.gov Among the synthesized compounds, those resulting from cyclocondensation reactions, specifically compounds 18 and 20 , displayed the most significant antibacterial activities. nih.gov

In the context of antiviral research, some derivatives have shown promise. One compound, 8b , from a series tested for antiviral activity, exhibited promising results in a plaque-reduction assay. researchgate.net The virucidal activity of triazole derivatives against influenza virus has also been noted, where the substituent at the C-4 position of the triazole ring influences the activity. mdpi.com For instance, introducing a 4-phenyl substituent was detrimental, whereas a benzoyloxymethyl group at the same position increased activity. mdpi.com

Table 2: Antimicrobial and Antiviral Activity of Selected nih.govresearchgate.netasm.orgtriazolo[4,3-a]quinoxaline Derivatives

Compound Type of Activity Key Structural Features Findings Citation
4d, 6c, 7b, 8a Antibacterial/Antifungal Derivatives of 4-chloro-8-methyl nih.govresearchgate.netasm.orgtriazolo[4,3-a]quinoxaline-1-amine Demonstrated in vitro antimicrobial activity. researchgate.net
18, 20 Antibacterial Tetracyclic compounds from 1-amino-4-chloro-1,2,4-triazolo[4,3-a]quinoxaline Showed the greatest antibacterial activities in the series. nih.gov
8b Antiviral Thioamide derivative Showed promising antiviral activity in a plaque-reduction assay. researchgate.net

SAR in Neurological Activity Studies (e.g., Anticonvulsant, Antidepressant)

The nih.govresearchgate.netasm.orgtriazolo[4,3-a]quinoxaline scaffold has been a fertile ground for the discovery of agents with neurological activity, particularly as anticonvulsants and antidepressants. The structural features required for these properties have been extensively studied.

For anticonvulsant activity, several series of derivatives have shown promise. One study used 2-( nih.govresearchgate.netasm.orgTriazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide as a precursor to synthesize novel derivatives. nih.gov Among the tested compounds, two (14 and 15b ) exhibited the best anticonvulsant activities in a metrazol-induced convulsions model. nih.gov Research has also shown that fusing a triazole ring, but not a triazolone ring, to a quinoline (B57606) core significantly enhances anticonvulsant effects. nih.gov For example, 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (3f ) was identified as having the strongest anticonvulsant effect in its series. nih.gov

In the realm of antidepressants, 4-amino nih.govresearchgate.netasm.orgtriazolo[4,3-a]quinoxalines have emerged as a novel class of potent adenosine receptor antagonists with potential for rapid-onset antidepressant effects. nih.gov SAR studies revealed that optimal activity in the Porsolt's behavioral despair model is associated with specific substitutions. nih.gov These include hydrogen, trifluoromethyl (CF₃), or small alkyl groups at the 1-position; an amino (NH₂), acetylamino (NH-acetyl), or small alkyl-substituted amine at the 4-position; and hydrogen or a halogen at the 8-position. nih.gov Many of these compounds bind with high affinity to adenosine A₁ and A₂ receptors, acting as antagonists. nih.gov The selectivity for A₁ or A₂ receptors is also dictated by the substitution pattern. For instance, high A₁ affinity is linked to ethyl, CF₃, or C₂F₅ groups at position 1, an isopropylamino or cycloalkylamino group at position 4, and a chloro group at position 8. nih.gov In contrast, A₂ affinity is primarily dependent on an NH₂ group at position 4. nih.gov

Table 3: SAR of nih.govresearchgate.netasm.orgtriazolo[4,3-a]quinoxaline Derivatives in Neurological Applications

Compound Class/Example Target Activity Key SAR Findings Potent Examples Citation
4-Amino nih.govresearchgate.netasm.orgtriazolo[4,3-a]quinoxalines Antidepressant / Adenosine Receptor Antagonist Optimal activity with H, CF₃, or small alkyl at C1; NH₂, NH-acetyl, or small alkyl amine at C4; H or halogen at C8. CP-68,247 (A₁ selective), CP-66,713 (A₂ selective) nih.gov
nih.govresearchgate.netasm.orgTriazolo[4,3-a]quinoxalin-4-ylthio acetic acid derivatives Anticonvulsant Specific derivatives of the parent hydrazide showed the best activity. Compounds 14 and 15b nih.gov
5-Substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines Anticonvulsant Triazole fusion increased activity; p-fluorophenyl substitution was most effective. Compound 3f nih.gov
nih.govresearchgate.netasm.orgTriazolo[4,3-a]quinoxalin-4-amines Adenosine A₁ Receptor Antagonist N-cyclopentyl derivative improved affinity. CF₃ at C1 was optimal. Compound 9 (7.3 nM A₁ affinity) nih.gov

SAR in Parasitic Disease Research (e.g., Antischistosomal)

The global reliance on a single drug, praziquantel, for treating schistosomiasis underscores the urgent need for new therapeutic agents. asm.orgnih.gov The nih.govresearchgate.netasm.orgtriazolo[4,3-a]quinoxaline scaffold has been explored as part of a broader effort to develop novel antischistosomal drugs, stemming from a promising antimalarial quinoxaline derivative identified from the Medicines for Malaria Venture (MMV) Malaria Box. asm.orgnih.govresearchgate.netnih.gov

A study involving 47 synthesized quinoxaline-containing compounds, including a series of nih.govresearchgate.netasm.orgtriazolo[4,3-a]quinoxalines, were tested against Schistosoma mansoni. asm.orgnih.govnih.gov These compounds were synthesized from 2-hydrazino-3-chloroquinoxaline through acid-mediated condensation, followed by a nucleophilic aromatic substitution at the 4-position with a secondary amine. nih.gov

The initial screening was performed against the larval stage of the parasite, known as newly transformed schistosomula (NTS). asm.orgnih.gov Of the 47 compounds, 16 were able to kill over 70% of NTS at a concentration of 10 µM. asm.orgnih.gov Further testing against both NTS and adult S. mansoni identified three compounds with IC₅₀ values of ≤0.31 µM against the adult worms and selectivity indices of ≥8.9. asm.orgnih.govresearchgate.net However, when these promising compounds were tested in vivo in an S. mansoni-infected mouse model, they showed only moderate worm burden reduction (9.3% to 46.3%) at a single oral dose of 400 mg/kg. asm.orgnih.govresearchgate.net This discrepancy between the high in vitro activity and modest in vivo efficacy suggests that optimizing the pharmacokinetic properties of these compounds could lead to improved bioavailability and better antischistosomal activity in vivo. asm.orgnih.gov

Table 4: Antischistosomal Activity of nih.govresearchgate.netasm.orgtriazolo[4,3-a]quinoxaline Analogs

Compound In Vitro Activity (Adult S. mansoni) In Vivo Activity (Worm Burden Reduction) Key Findings Citation
Compound 27 IC₅₀ ≤ 0.31 µM 9.3% - 46.3% (range for top 3 compounds) Good in vitro activity, moderate in vivo efficacy. researchgate.net
Compound 29 IC₅₀ ≤ 0.31 µM 46.4% (most active in vivo) Highest antischistosomal selectivity (44.6) among the top three. researchgate.net
Compound 30 IC₅₀ ≤ 0.31 µM 9.3% - 46.3% (range for top 3 compounds) Good in vitro activity, moderate in vivo efficacy. researchgate.net

Mechanistic Investigations and Molecular Interactions Of 1 2 3 Triazolo 4,3 a Quinoxaline

Molecular Docking Simulations and Ligand-Receptor Modeling

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique has been extensively applied to understand the interactions of rsc.orgsci-hub.seunipd.ittriazolo[4,3-a]quinoxaline derivatives with various biological macromolecules.

Prediction of Binding Modes with Biological Macromolecules (e.g., DNA, Proteins)

Molecular modeling studies have been instrumental in elucidating the binding modes of rsc.orgsci-hub.seunipd.ittriazolo[4,3-a]quinoxaline derivatives with crucial biological targets like DNA and proteins. rsc.orgnih.gov These studies have revealed that these compounds can interact with DNA through various modes, including intercalation and minor groove binding. nih.gov

For instance, a series of novel rsc.orgsci-hub.seunipd.ittriazolo[4,3-a]quinoxaline derivatives were designed as DNA intercalators. rsc.orgsci-hub.se Molecular docking studies of these compounds with a DNA active site (PDB ID: 4G0U) were performed to understand their binding patterns. sci-hub.se The results indicated that the planar triazolo[4,3-a]quinoxaline scaffold acts as a chromophore that can insert itself between the base pairs of the DNA double helix. sci-hub.se The substituents on the core scaffold, often referred to as groove-binding side chains, play a crucial role in stabilizing this interaction. sci-hub.se The lipophilicity of these substituents is a key factor, as it facilitates passage through nuclear membranes to reach the DNA. sci-hub.se

In one study, several derivatives were evaluated for their DNA binding affinity, with compound 12d showing the highest affinity, comparable to the known DNA intercalator doxorubicin. rsc.orgsci-hub.se The binding of these derivatives can also be influenced by the number and length of linkers connecting the side chains to the core structure. sci-hub.se

Beyond DNA, these compounds have been shown to interact with proteins. Molecular modeling has suggested that some derivatives can act by inhibiting enzymes like topoisomerase-II through non-covalent interactions with the protein itself, which is directly bound to DNA. nih.gov This dual mechanism of action, targeting both DNA and associated proteins, highlights the versatility of the rsc.orgsci-hub.seunipd.ittriazolo[4,3-a]quinoxaline scaffold.

Table 1: DNA Binding Affinities of Selected rsc.orgsci-hub.seunipd.ittriazolo[4,3-a]quinoxaline Derivatives
CompoundDNA Binding Affinity (IC50, µM)Reference
12d35.33 ± 1.8 rsc.orgsci-hub.se
12a39.35 ± 3.9 rsc.orgsci-hub.se
10c42.35 ± 3.9 rsc.orgsci-hub.se
10d50.35 ± 3.9 sci-hub.se
10h57.08 ± 3.3 sci-hub.se
12b59.35 ± 3.2 sci-hub.se
Doxorubicin (Reference)31.27 ± 1.8 rsc.orgsci-hub.se

Elucidation of Molecular Recognition Features with Adenosine (B11128) Receptors

The rsc.orgsci-hub.seunipd.ittriazolo[4,3-a]quinoxaline scaffold has been identified as a promising framework for the development of adenosine receptor antagonists. nih.gov Molecular docking simulations have been crucial in understanding the molecular recognition features that govern the binding of these compounds to different adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.govresearchgate.net

Studies have focused on designing derivatives that exhibit high affinity and selectivity for specific subtypes. For example, a series of 2-aryl-1,2,4-triazolo[4,3-a]quinoxaline-1,4-diones were found to be potent and selective A3 adenosine receptor antagonists. nih.gov To understand these findings, researchers constructed three-dimensional models of the antagonist-receptor complex through molecular docking simulations. nih.gov These models helped to explain the observed structure-activity relationships. nih.gov

In another study, a series of rsc.orgsci-hub.seunipd.ittriazolo[4,3-a]quinoxaline derivatives were synthesized and evaluated as potential A2B receptor antagonists. researchgate.net The design of these compounds was guided by the rationale that A2B receptor antagonism can modulate tumor progression. researchgate.net Molecular docking was employed to predict the binding modes of these derivatives within the A2B receptor active site.

The key to achieving selectivity often lies in the specific interactions between the substituents on the triazoloquinoxaline core and the amino acid residues within the binding pocket of the receptor subtype. For instance, the presence of a 2-(4-nitrophenyl) group in one derivative led to exceptionally high affinity for the human A3 receptor (K(i) = 0.60 nM) and remarkable selectivity over A1 and A2A receptors. nih.gov

Analysis of Interactions with Kinase Domains (e.g., EGFR TK, BRD9)

The rsc.orgsci-hub.seunipd.ittriazolo[4,3-a]quinoxaline scaffold has also been explored for its potential to inhibit various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. Molecular docking studies have been instrumental in analyzing the interactions of these compounds with the kinase domains of targets like the vascular endothelial growth factor receptor-2 (VEGFR-2) and the bromodomain-containing protein 9 (BRD9). nih.govnih.gov

A series of rsc.orgsci-hub.seunipd.ittriazolo[4,3-a]quinoxaline derivatives were designed and synthesized as VEGFR-2 inhibitors. nih.gov In silico docking studies were performed to assess their binding patterns and affinity toward the VEGFR-2 active site. nih.gov The results showed that some of these compounds exhibited a good binding mode and high drug-likeness. nih.gov For example, compound 22a demonstrated potent VEGFR-2 inhibitory activity with an IC50 value of 3.9 nM, which is comparable to the approved drug sorafenib (B1663141) (IC50 = 3.13 nM). nih.gov

Similarly, a detailed structure-activity relationship study of rsc.orgsci-hub.seunipd.ittriazolo[4,3-a]quinoxaline-based compounds targeting the bromodomain of BRD9 was conducted. nih.gov 3D structure-based pharmacophore models were used to evaluate a new generation of these compounds. nih.gov The study highlighted the importance of an amine spacer at the C-4 position for binding to the protein and the crucial role of alkyl substituents at the C-1 position for achieving selectivity towards BRD9. nih.gov Interestingly, some of these derivatives, such as 24 and 36 , were identified as dual inhibitors of BRD9 and BRPF1, another protein implicated in leukemia. nih.gov

Table 2: VEGFR-2 Inhibitory Activity of Selected rsc.orgsci-hub.seunipd.ittriazolo[4,3-a]quinoxaline Derivatives
CompoundVEGFR-2 Inhibition (IC50, nM)Reference
22a3.9 nih.gov
22b4.2 nih.gov
23e4.7 nih.gov
23b5.7 nih.gov
Sorafenib (Reference)3.13 nih.gov

Computational Chemistry and Theoretical Characterization

Computational chemistry provides a theoretical framework to understand the intrinsic properties of molecules, such as their electronic structure and reactivity. These methods complement experimental studies and provide valuable insights into the behavior of rsc.orgsci-hub.seunipd.ittriazolo[4,3-a]quinoxaline derivatives.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies focused solely on the parent rsc.orgsci-hub.seunipd.ittriazolo[4,3-a]quinoxaline are not extensively detailed in the provided context, the principles of DFT are widely applied to understand the electronic properties and reactivity of related heterocyclic systems. Such studies would typically involve calculating molecular orbitals (HOMO and LUMO) to predict reactivity, as well as bond lengths, angles, and dihedral angles to understand the molecule's geometry. This information is crucial for rationalizing the observed biological activities and for designing new derivatives with improved properties.

Application of Molecular Electrostatic Potential Surface and Charge Calculations

Molecular Electrostatic Potential (MEP) surface calculations are used to visualize the charge distribution of a molecule and to predict how it will interact with other molecules. The MEP surface maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich areas, prone to electrophilic attack) and blue regions indicating positive potential (electron-poor areas, prone to nucleophilic attack).

For rsc.orgsci-hub.seunipd.ittriazolo[4,3-a]quinoxaline derivatives, MEP analysis would be valuable in understanding their interactions with biological targets. For example, the nitrogen atoms in the triazole and quinoxaline (B1680401) rings are expected to be regions of negative potential, making them potential hydrogen bond acceptors. This information can be used to rationalize the binding modes observed in molecular docking studies and to design new compounds with enhanced binding affinity. While direct MEP and charge calculation studies on the parent compound are not explicitly detailed, their application in the broader context of quinoxaline derivatives is a standard computational practice. researchgate.net

In Silico ADMET Profiling

Computational, or in silico, studies are crucial in modern drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds, thereby guiding the selection of candidates with favorable pharmacokinetic profiles. For derivatives of mdpi.comrsc.orgsci-hub.setriazolo[4,3-a]quinoxaline, in silico ADMET profiling has been employed to assess their drug-likeness.

One key aspect of this profiling is the evaluation of Lipinski's rule of five, which predicts the oral bioavailability of a compound. Studies have shown that several mdpi.comrsc.orgsci-hub.setriazolo[4,3-a]quinoxaline derivatives adhere to Lipinski's rules, suggesting good potential for oral absorption. nih.gov For instance, certain derivatives were predicted to have good absorption and distribution profiles. nih.gov

Aqueous solubility is another critical parameter influencing drug uptake and distribution. mdpi.com Predictive models have indicated that the solubility of mdpi.comrsc.orgsci-hub.setriazolo[4,3-a]quinoxaline derivatives is influenced by the nature of their substituents. mdpi.com For example, increasing the size of a carbon chain at position 1 or introducing a phenyl group at the same position was predicted to decrease aqueous solubility. mdpi.com

The following table summarizes the predicted ADMET properties for selected mdpi.comrsc.orgsci-hub.setriazolo[4,3-a]quinoxaline derivatives from a comparative study.

CompoundMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsLipinski's Rule ViolationsPredicted Aqueous Solubility
6a ------------0Very Good
6c ------------0Very Good
6e ------------0Very Good
6f ------------0Very Good
Doxorubicin ------------3---
Data sourced from a study on mdpi.comrsc.orgsci-hub.setriazolo[4,3-c]quinazolines, a related scaffold, providing insights into the general properties of this class of compounds. nih.gov

Investigation of Biological Mechanisms at the Molecular Level

At the molecular level, the biological activities of mdpi.comrsc.orgsci-hub.setriazolo[4,3-a]quinoxaline derivatives have been primarily attributed to their ability to interact with DNA and inhibit enzymes like topoisomerase II. These interactions are often the basis for their observed anticancer properties.

Molecular docking studies have been instrumental in elucidating the binding modes of these compounds with their biological targets. rsc.org For instance, several novel mdpi.comrsc.orgsci-hub.setriazolo[4,3-a]quinoxaline derivatives have been designed as DNA intercalators. rsc.org The planar aromatic system of the triazoloquinoxaline scaffold allows it to insert between the base pairs of the DNA double helix. sci-hub.se This intercalation is further stabilized by groove-binding side chains attached to the core scaffold. sci-hub.se The choice of these substituents is critical, with lipophilic groups being favored to facilitate passage through nuclear membranes to reach the DNA. sci-hub.se

The binding affinity of these compounds to DNA has been quantified in several studies. For example, a series of 17 novel mdpi.comrsc.orgsci-hub.setriazolo[4,3-a]quinoxaline derivatives were evaluated for their DNA binding activities, with some compounds showing potent intercalation. rsc.org The most active derivatives from this series were found to have IC₅₀ values for DNA binding that were comparable to the well-known anticancer drug, doxorubicin. rsc.org

The table below presents the DNA binding affinities for some of the most potent mdpi.comrsc.orgsci-hub.setriazolo[4,3-a]quinoxaline derivatives from a specific study.

CompoundDNA Binding IC₅₀ (µM)
10c 42.35 ± 3.9
10d 50.35 ± 3.9
10h 57.08 ± 3.3
12a 39.35 ± 3.9
12b 59.35 ± 3.2
12d 35.33 ± 1.8
Doxorubicin 31.27 ± 1.8
Data from a study evaluating novel mdpi.comrsc.orgsci-hub.setriazolo[4,3-a]quinoxaline derivatives as DNA intercalators. rsc.org

Beyond DNA intercalation, some derivatives of this scaffold are also reported to act as topoisomerase II inhibitors. researchgate.net Topoisomerase II is an enzyme crucial for managing DNA tangles and supercoils during replication and transcription. By inhibiting this enzyme, these compounds can induce DNA damage and trigger apoptosis in cancer cells.

Biological Activities and Potential Applications Of 1 2 3 Triazolo 4,3 a Quinoxaline Derivatives Excluding Clinical Human Trial Data, Dosage/administration, Safety/adverse Effect Profiles

Anticancer Activity and Cytotoxicity on Cell Lines

nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives have shown considerable promise as anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action. mdpi.com

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase

Tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, is a critical process in cancer growth and metastasis, primarily regulated by Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govafricaresearchconnects.com A series of nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives have been designed and synthesized as potent inhibitors of VEGFR-2 kinase.

One study identified a particularly active compound, designated as 19a , which demonstrated significant anti-proliferative activity against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, with IC₅₀ values of 8.2 µM and 5.4 µM, respectively. nih.govresearchgate.net In comparison, the standard drug sorafenib (B1663141) showed IC₅₀ values of 3.51 µM and 2.17 µM against the same cell lines. nih.gov Notably, compound 19a exhibited potent VEGFR-2 inhibitory activity with an IC₅₀ of 3.4 nM, which is comparable to that of sorafenib (IC₅₀ = 3.12 nM). nih.govafricaresearchconnects.com This compound was found to arrest the cell cycle of HepG2 cells in the G2/M phase and induce apoptosis. nih.gov The apoptotic effect was confirmed by a 2.33-fold increase in the expression of the pro-apoptotic protein Bax and a 1.88-fold decrease in the anti-apoptotic protein Bcl-2, along with increased levels of cleaved caspase-3 and caspase-9. nih.govafricaresearchconnects.com

Another study on bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives also identified potent VEGFR-2 inhibitors. mdpi.com These findings underscore the potential of the nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline scaffold in developing novel anti-angiogenic cancer therapies.

Table 1: VEGFR-2 Inhibition and Cytotoxicity of selected nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline Derivatives

Compound Target IC₅₀ (nM) Cell Line IC₅₀ (µM) Reference
19a VEGFR-2 3.4 MCF-7 8.2 nih.govafricaresearchconnects.com
HepG2 5.4 nih.govafricaresearchconnects.com
Sorafenib (Reference) VEGFR-2 3.12 MCF-7 3.51 nih.govafricaresearchconnects.com
HepG2 2.17 nih.govafricaresearchconnects.com

Modulation of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Activity

While research on the direct inhibition of EGFR by nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline is not extensively documented, studies on the closely related isomeric scaffold, nih.govnih.govnih.govtriazolo[4,3-c]quinazoline, have shown promising results. A series of these compounds were evaluated for their in vitro antitumor activity against several cancer cell lines, with some derivatives exhibiting significant cytotoxicity. The most active compounds from this series also demonstrated noteworthy inhibition of EGFR tyrosine kinase, with IC₅₀ values in the sub-micromolar range, comparable to the reference drug Gefitinib. This suggests that the broader triazolo-quinoxaline/quinazoline family holds potential for the development of EGFR inhibitors.

Interference with Tubulin Polymerization

The investigation of nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives as inhibitors of tubulin polymerization is not a prominent area in the published literature. While these compounds exhibit broad anticancer activities through various mechanisms, direct and significant interference with tubulin dynamics has not been established as a primary mode of action for this specific heterocyclic system. The focus of research has largely been on other targets such as protein kinases and DNA intercalation. mdpi.comrsc.org

Inhibition of Bromodomain and Extra-Terminal (BET) Proteins (e.g., BRD9, BRD4)

The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDt, are epigenetic readers that play a crucial role in the regulation of gene expression. nih.govnih.gov They have emerged as significant targets for cancer therapy. nih.gov The nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline scaffold has been successfully utilized to develop novel BET inhibitors.

Through an in silico screening campaign, a series of nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline aminophenyl derivatives were identified as potent BET inhibitors. nih.govresearchgate.net Optimization of a hit compound led to a lead compound with excellent inhibitory activity against BRD4. nih.gov This lead compound demonstrated substantial antiproliferative activities in human cancer cell lines. researchgate.net

More recently, a novel nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline-based compound, DW71177 , was developed as a potent and BD1-selective BET inhibitor for the treatment of acute myeloid leukemia. nih.gov This compound effectively blocks cancer-associated transcriptional changes by targeting genes highly enriched with BRD4. nih.gov

Furthermore, the versatility of this scaffold has been demonstrated in the development of PROteolysis Targeting Chimeras (PROTACs). A series of new PROTACs based on the nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline scaffold were designed to target BRD9, a non-BET protein linked to tumorigenesis. nih.gov Two of these PROTACs showed remarkable and selective degradation of BRD9 and exhibited antiproliferative activity in acute myeloid leukemia cells. nih.gov

Table 2: Activity of nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline-based BET Inhibitors

Compound Type Target Activity Application Reference
Aminophenyl derivatives BRD4 Excellent inhibitory activity, antiproliferative Cancer nih.govresearchgate.net
DW71177 BET (BD1-selective) Potent and selective inhibition Acute Myeloid Leukemia nih.gov
PROTACs BRD9 Selective degradation, antiproliferative Acute Myeloid Leukemia nih.gov

Antimicrobial Spectrum: Antibacterial and Antifungal Properties

Derivatives of nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline have demonstrated a broad spectrum of antimicrobial activity, showing efficacy against both bacterial and fungal pathogens. mdpi.comresearchgate.net

Several studies have reported the synthesis of various series of these compounds and their subsequent evaluation for antibacterial and antifungal properties. For instance, a series of novel nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives were synthesized and screened for their in vitro antimicrobial activity using the agar (B569324) diffusion method. researchgate.net Compounds 4d , 6c , 7b , and 8a from this series were found to exhibit notable antibacterial and/or antifungal activities. researchgate.net

In another study, a new series of tricyclic 1,2,4-triazolo-[4,3-a]quinoxaline derivatives were synthesized and evaluated for their in vitro antibacterial activity. nih.gov Among the synthesized compounds, compounds 18 and 20 displayed the most significant antibacterial activities. nih.gov

Furthermore, research into 1-substituted-1,2,4-triazolo[4,3-a]quinoxalines revealed promising antifungal activity. nih.gov Specifically, compounds 13 and 14b exhibited notable efficacy against Candida albicans, with Minimum Inhibitory Concentrations (MIC) of 25 and 50 µg/ml, respectively. nih.gov Compound 13 was found to be as active as the standard antifungal agent nystatin. nih.gov

Table 3: Antimicrobial Activity of Selected nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline Derivatives

Compound Activity Organism MIC (µg/ml) Reference
4d, 6c, 7b, 8a Antibacterial and/or Antifungal Various pathogenic organisms Not specified researchgate.net
18, 20 Antibacterial Not specified Not specified nih.gov
13 Antifungal Candida albicans 25 nih.gov
14b Antifungal Candida albicans 50 nih.gov

Antiviral Activity

The nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline scaffold has also been explored for its potential as a source of antiviral agents. nih.govmdpi.comresearchgate.net A study focused on the synthesis of novel nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives for antiviral screening. researchgate.net In a plaque-reduction assay against the Herpes simplex virus, compound 8b , a thiourea (B124793) derivative, showed promising antiviral activity. nih.govresearchgate.net This compound, 1-(4-chloro-8-methyl nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline-1-yl)-3-phenyl thiourea, was able to reduce the number of viral plaques by 25% at a concentration of 20 µg/mL. nih.gov This finding highlights the potential of incorporating a thiourea moiety to enhance the antiviral properties of this heterocyclic system. nih.gov While many of the tested compounds in that series showed cytotoxicity at higher concentrations, the specific activity of compound 8b suggests that the nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline core is a viable starting point for the development of new antiviral drugs. nih.govresearchgate.net

Table 4: Antiviral Activity of a nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline Derivative

Compound Virus Assay Activity Concentration Reference
8b (1-(4-chloro-8-methyl nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline-1-yl)-3-phenyl thiourea) Herpes simplex virus Plaque-reduction 25% reduction in plaques 20 µg/mL nih.gov

Modulation of Central Nervous System Functions

Derivatives of the nih.govnih.govasm.orgtriazolo[4,3-a]quinoxaline scaffold have been extensively investigated for their effects on the central nervous system. Researchers have identified their potential as anticonvulsants and antidepressants, primarily through mechanisms involving the antagonism of key receptors and inhibition of specific enzymes. nih.govnih.gov

Adenosine (B11128) Receptor Antagonism (A1, A2A, A2B, A3)

The antagonism of adenosine receptors, which are crucial in regulating neurotransmission, is a key area of research for nih.govnih.govasm.orgtriazolo[4,3-a]quinoxaline derivatives. These compounds have shown the ability to bind selectively to different adenosine receptor subtypes (A1, A2A, and A3), suggesting potential for treating conditions like depression and neurodegenerative diseases. nih.govnih.govwikipedia.org

A series of 4-amino nih.govnih.govasm.orgtriazolo[4,3-a]quinoxalines has demonstrated potent and, in some cases, highly selective antagonism at A1 and A2A receptors. nih.gov The affinity for these receptors is influenced by the substituents at the 1, 4, and 8 positions of the quinoxaline (B1680401) ring system. For instance, optimal A1 affinity is associated with ethyl, trifluoromethyl (CF3), or pentafluoroethyl (C2F5) groups at the 1-position, an N-isopropyl or N-cycloalkyl amino group at the 4-position, and a chloro substituent at the 8-position. nih.gov A2A receptor affinity is primarily enhanced by an amino group at the 4-position and phenyl, CF3, or ethyl groups at the 1-position. nih.gov

One of the most selective A1 ligands identified from this series is 8-chloro-4-(cyclohexyl-amino)-1-(trifluoromethyl) nih.govnih.govasm.orgtriazolo[4,3-a]quinoxaline (CP-68,247), which exhibits an IC50 of 28 nM for the A1 receptor and is over 3000 times more selective for A1 than for A2A. nih.gov Conversely, 4-amino-8-chloro-1-phenyl nih.govnih.govasm.orgtriazolo[4,3-a]quinoxaline (CP-66,713) is a potent A2A ligand with an IC50 of 21 nM and a 13-fold selectivity for this receptor subtype. nih.gov

Furthermore, research into the 1,2,4-triazolo[4,3-a]quinoxalin-1-one moiety has led to the development of potent and selective antagonists for the human A3 adenosine receptor. nih.gov A notable compound, 2-(4-nitrophenyl)-1,2,4,5-tetrahydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-dione, displayed a very high affinity for the human A3 receptor with a Ki value of 0.60 nM and remarkable selectivity over both A1 and A2A receptors. nih.gov

CompoundTarget ReceptorActivity (IC50/Ki)SelectivityReference
8-chloro-4-(cyclohexyl-amino)-1-(trifluoromethyl) nih.govnih.govasm.orgtriazolo[4,3-a]quinoxaline (CP-68,247)A1 Adenosine Receptor28 nM (IC50)>3000-fold vs. A2A nih.gov
4-amino-8-chloro-1-phenyl nih.govnih.govasm.orgtriazolo[4,3-a]quinoxaline (CP-66,713)A2A Adenosine Receptor21 nM (IC50)13-fold vs. A1 nih.gov
2-(4-nitrophenyl)-1,2,4,5-tetrahydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-dioneA3 Adenosine Receptor (human)0.60 nM (Ki)>16,600-fold vs. hA1 and hA2A nih.gov

Phosphodiesterase Inhibition (PDE2 and PDE10)

Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides like cAMP and cGMP, playing a vital role in signal transduction. mdpi.com The nih.govnih.govasm.orgtriazolo[4,3-a]quinoxaline structure has served as a template for developing inhibitors of PDE2 and PDE10, enzymes highly expressed in brain regions associated with cognition and psychiatric disorders. nih.govgoogle.com

A series of 1-aryl-4-methyl nih.govnih.govasm.orgtriazolo[4,3-a]quinoxalines were identified as dual inhibitors of both PDE2 and PDE10. nih.gov From this series, a specific compound, designated as compound 31, demonstrated a potent combination of inhibitory activity against both enzymes, along with good brain uptake and high selectivity. nih.gov This dual inhibition is considered a promising strategy for addressing cognitive dysfunction in neurological and psychiatric disorders. nih.govgoogle.com Further development led to derivatives with high selectivity for PDE2, such as TRI-2, which was derived from a dual PDE2/PDE10 inhibitor known as TRI-1. researchgate.net

Compound Class/NameTarget EnzymeKey FindingsReference
1-Aryl-4-methyl nih.govnih.govasm.orgtriazolo[4,3-a]quinoxalines (e.g., Compound 31)PDE2 and PDE10 (Dual Inhibitor)Good combined potency, acceptable brain uptake, and high selectivity. nih.gov
TRI-1PDE2 and PDE10 (Dual Inhibitor)Served as a lead compound for developing selective inhibitors. researchgate.net
TRI-2PDE2 (Selective Inhibitor)Altering a substituent on TRI-1 induced >210-fold selectivity for PDE2. Brain penetrant. researchgate.net

AMPA Receptor Antagonism

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a primary mediator of fast excitatory synaptic transmission in the central nervous system. Antagonists of this receptor have therapeutic potential, particularly as anticonvulsants. researchgate.net Research has indicated that derivatives of nih.govnih.govasm.orgtriazolo[4,3-a]quinoxalin-4(5H)-one can act as potent AMPA receptor antagonists. researchgate.netresearchgate.net

The anticonvulsant activity of these compounds has been demonstrated in various models. For example, one derivative with a trifluoromethyl (CF3) group at C-1 and a 4-methoxystyryl group at C-4 showed 100% protection against pentylenetetrazole (PTZ)-induced convulsions in animal models. researchgate.net Molecular modeling studies have supported the hypothesis that AMPA receptor antagonism is the underlying mechanism for the observed anticonvulsant effects of this class of compounds. researchgate.netresearchgate.net

Anti-inflammatory and Antiallergic Properties

The nih.govnih.govasm.orgtriazolo[4,3-a]quinoxaline scaffold has also been utilized to develop agents with anti-inflammatory and antiallergic activities. nih.govresearchgate.net

A series of 1,4-dihydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-diones was synthesized and evaluated for antiallergic properties. nih.gov These compounds were tested for their ability to inhibit the antigen-induced release of histamine (B1213489) from rat peritoneal mast cells and to inhibit IgE-mediated passive cutaneous anaphylaxis (PCA) in rats. nih.govacs.org Many compounds in this class showed significant activity. The most potent among them, 2-acetyl-7-chloro-5-n-propyl-1,2,4-triazolo[4,3-a]quinoxaline-1,4-dione, had an I50 value of 0.1 µM in the mast cell assay, making it 30 times more potent than the reference drug disodium (B8443419) cromoglycate. nih.gov

In other studies, a series of twelve 1,2,4-triazolo[4,3-a]quinoxaline derivatives were synthesized to assess their anti-inflammatory potential by measuring their effect on nitrite (B80452) levels in lipopolysaccharide (LPS)-induced murine macrophage cells. researchgate.net

CompoundActivityAssayPotency (I50)Reference
2-acetyl-7-chloro-5-n-propyl-1,2,4-triazolo[4,3-a]quinoxaline-1,4-dioneAntiallergicInhibition of histamine release from rat mast cells0.1 µM nih.gov
1,2,4-triazolo[4,3-a]quinoxaline derivativesAnti-inflammatoryInhibition of nitrite production in LPS-induced RAW264.7 cellsActivity demonstrated researchgate.net

Antiparasitic Activities (e.g., against Schistosoma mansoni)

Derivatives of nih.govnih.govasm.orgtriazolo[4,3-a]quinoxaline have been investigated as potential treatments for schistosomiasis, a parasitic disease caused by Schistosoma mansoni. nih.govasm.org This research is driven by the need for new drugs to supplement praziquantel, the current standard of care. researchgate.net

In one study, 47 compounds with quinoxaline-based moieties, including nih.govnih.govasm.orgtriazolo[4,3-a]quinoxaline analogs, were tested against the larval stage (newly transformed schistosomula, NTS) and adult S. mansoni. nih.govresearchgate.net Several compounds showed high activity against NTS at a concentration of 10 µM. researchgate.net Further testing identified three compounds with potent in vitro activity, exhibiting 50% inhibitory concentrations (IC50) of ≤0.31 µM against adult worms. nih.govasm.org Despite the promising in vitro results, the compounds showed only moderate worm burden reductions (from 9.3% to 46.3%) when administered orally to infected mice. nih.gov This discrepancy suggests that while the scaffold is active, optimization of the pharmacokinetic properties of these derivatives is necessary to improve their in vivo efficacy. asm.org

Compound ClassTarget OrganismIn Vitro Activity (IC50 vs. Adult)In Vivo Activity (Worm Burden Reduction)Reference
nih.govnih.govasm.orgtriazolo[4,3-a]quinoxaline AnalogsSchistosoma mansoni≤0.31 µM (for the most potent compounds)9.3% to 46.3% nih.govasm.orgresearchgate.net

Advanced Characterization and Analytical Methods In 1 2 3 Triazolo 4,3 a Quinoxaline Research

Spectroscopic Techniques for Structural Elucidation (IR, ¹H NMR, ¹³C NMR, Mass Spectrometry)

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the characteristic functional groups present in the nih.govprepchem.comurfu.rutriazolo[4,3-a]quinoxaline core and its substituents. For instance, the IR spectrum of novel 1,2,4-triazolo[4,3-a]quinoxalin-1-amine derivatives showed absorption bands at 3228 cm⁻¹ and 1597 cm⁻¹, which are attributed to the N-H and C=C groups, respectively nih.gov. In other derivatives, characteristic peaks confirm the presence of specific moieties, which is a crucial step in the synthesis and characterization process nih.gov.

CompoundKey IR Absorptions (cm⁻¹)Reference
1,2,4-triazolo[4,3-a]quinoxalin-1-amine derivatives3228 (N-H), 1597 (C=C) nih.gov
1-(Thiophen-3-yl)- nih.govprepchem.comurfu.rutriazolo[4,3-a]quinoxaline3097, 2920, 1553, 1453, 1406 urfu.ru
1-(5-Bromothiophen-2-yl)- nih.govprepchem.comurfu.rutriazolo[4,3-a]quinoxaline3107, 2922, 1555, 1451, 1393 urfu.ru
2-( nih.govprepchem.comurfu.ruTriazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide derivative (8b)3522, 3205, 3122 (N-H, O-H), 1681 (C=O), 1591, 1459 nih.gov

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful techniques for determining the precise arrangement of hydrogen and carbon atoms within the molecule. The chemical shifts (δ), splitting patterns, and coupling constants (J) in ¹H NMR spectra provide information about the electronic environment and neighboring protons for each hydrogen atom. For example, in a series of 4-amino- nih.govprepchem.comurfu.rutriazolo[4,3-a]quinoxaline derivatives, the protons of the quinoxaline (B1680401) ring typically appear as doublets of doublets in the aromatic region (δ 7.96-8.15 ppm), while the C1-H of the triazole ring appears as a singlet around δ 9.7 ppm iau.ir.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the fused heterocyclic system and any substituents are diagnostic for the confirmation of the structure. For instance, the ¹³C NMR spectrum of 1-(Thiophen-2-yl)- nih.govprepchem.comurfu.rutriazolo[4,3-a]quinoxaline showed signals for all the carbon atoms, confirming the successful synthesis urfu.ru.

CompoundSpectroscopy TypeKey Chemical Shifts (δ, ppm)Reference
4-(Morpholino)- nih.govprepchem.comurfu.rutriazolo[4,3-a]quinoxaline¹H NMR (CDCl₃)9.7 (s, 1H, C1H), 8.15 (dd, 2H, C6H & C9H), 7.96 (dd, 2H, C7H & C8H), 3.91 (t, 4H, O(CH₂)₂), 3.65 (t, 4H, N(CH₂)₂) iau.ir
1-Methyl-4-chloro- nih.govprepchem.comurfu.rutriazolo[4,3-a]quinoxaline¹H NMR (CDCl₃-DMSO)8.32 (dd, 2H, C6H & C9H), 8.05 (dd, 2H, C7H & C8H), 2.37 (s, 3H, CH₃) iau.ir
1-(Thiophen-2-yl)- nih.govprepchem.comurfu.rutriazolo[4,3-a]quinoxaline¹³C NMR (DMSO-d₆)144.6 (C10a), 143.8 (C10), 143.2 (C3), 136.1 (C4a), 132.1 (C3'), 131.2 (C8), 130.3 (C4'), 129.5 (C5'), 128.2 (C9), 127.7 (C7), 126.9 (C2'), 125.8 (C8a), 115.4 (C6) urfu.ru
2-( nih.govprepchem.comurfu.ruTriazolo[4,3-a]quinoxalin-4-ylthio)acetic acid derivative (8b)¹H NMR (DMSO-d₆)10.09 (s, 1H, triazolo proton), 8.17 (t, 1H), 7.89 (d, 2H), 7.43 (m, 4H), 7.10 (t, 1H), 4.32 (s, 2H) nih.gov

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which further corroborates the proposed structures. The molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) is a key piece of data obtained from MS. For instance, the mass spectrum for 4-chloro-1-methyl- nih.govprepchem.comurfu.rutriazolo[4,3-a]quinoxaline showed the molecular ion peak at m/z 218 prepchem.com. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound mdpi.com.

Compoundm/z (Ion)Reference
4-chloro-1-methyl- nih.govprepchem.comurfu.rutriazolo[4,3-a]quinoxaline218 (P) prepchem.com
4-(Morpholino)- nih.govprepchem.comurfu.rutriazolo[4,3-a]quinoxaline255 [M]⁺ iau.ir
4-(Pyrrolidino)- nih.govprepchem.comurfu.rutriazolo[4,3-a]quinoxaline239 [M]⁺ iau.ir
1-(Thiophen-2-yl)- nih.govprepchem.comurfu.rutriazolo[4,3-a]quinoxaline252 [M]⁺ urfu.ru
N-methyl- nih.govprepchem.comurfu.rutriazolo[4,3-a]quinoxalin-4-yl-amine200.09 [M+H]⁺ mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. While it is a powerful tool for the absolute confirmation of a compound's structure, obtaining single crystals suitable for X-ray diffraction can be challenging. For certain derivatives like 6,9-dichloro-4-methoxy nih.govprepchem.comurfu.rutriazolo[4,3-a]quinoxaline, X-ray crystallographic analysis is a target for obtaining detailed structural information, though the data may not always be readily available . The insights gained from X-ray crystallography are invaluable for understanding structure-activity relationships and for computational studies like molecular docking researchgate.net.

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and for assessing its purity. The experimentally determined percentages of each element are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correctness of the assigned structure. This method is routinely used in conjunction with spectroscopic techniques to provide a comprehensive characterization of nih.govprepchem.comurfu.rutriazolo[4,3-a]quinoxaline derivatives nih.govurfu.ruiau.ir.

CompoundMolecular FormulaCalculated (%)Found (%)Reference
4-(Morpholino)- nih.govprepchem.comurfu.rutriazolo[4,3-a]quinoxalineC₁₃H₁₃N₅OC, 61.17; H, 5.13; N, 27.43C, 61.34; H, 5.18; N, 27.31 iau.ir
4-(Pyrrolidino)- nih.govprepchem.comurfu.rutriazolo[4,3-a]quinoxalineC₁₃H₁₃N₅C, 65.25; H, 5.48; N, 29.27C, 65.14; H, 5.41; N, 29.39 iau.ir
1-Methyl-4-chloro- nih.govprepchem.comurfu.rutriazolo[4,3-a]quinoxalineC₁₀H₇ClN₄C, 54.93; H, 3.23; N, 25.62C, 54.82; H, 3.29; N, 25.78 iau.ir
1-(Thiophen-2-yl)- nih.govprepchem.comurfu.rutriazolo[4,3-a]quinoxalineC₁₃H₈N₄SC, 61.89; H, 3.20; N, 22.21; S, 12.71C, 61.90; H, 3.23; N, 22.19; S, 12.69 urfu.ru
2-( nih.govprepchem.comurfu.ruTriazolo[4,3-a]quinoxalin-4-ylthio)acetic acid derivative (8a)C₁₇H₁₃N₅OSC, 60.88; H, 3.91; N, 20.88C, 61.08; H, 3.90; N, 20.94 nih.gov

Future Perspectives and Emerging Research Directions For 1 2 3 Triazolo 4,3 a Quinoxaline

Development of Novel and Efficient Synthetic Routes

The development of new synthetic pathways for nih.govrsc.orgijcea.orgtriazolo[4,3-a]quinoxaline derivatives is crucial for generating molecular diversity and improving accessibility to these compounds. Classical methods often involve multiple steps, starting from precursors like 2,3-dichloroquinoxaline (B139996). nih.gov A common route involves the reaction of 2,3-dichloroquinoxaline with hydrazine (B178648) to form 2-chloro-3-hydrazinylquinoxaline (B1333903), which is then cyclized with reagents like triethyl orthoformate or carboxylic acids to build the triazole ring. nih.goviau.ir

Future efforts are aimed at creating more efficient, high-yield, and regioselective syntheses. One approach involves the condensation of 2-chloro-3-hydrazinoquinoxaline with an aldehyde, followed by cyclization using an oxidation-reduction mechanism with chloranil (B122849). nih.gov Researchers are also exploring one-pot or tandem reactions that reduce the number of synthetic steps, minimize waste, and simplify purification. For instance, a tandem reaction involving a [3 + 2] azide-alkyne cycloaddition and an intramolecular Ullmann-type C-N coupling has been successfully used for the synthesis of the isomeric nih.govrsc.orgnih.govtriazolo[1,5-a]quinoxalin-4(5H)-one core, suggesting potential applicability for related scaffolds. acs.org The use of microwave-assisted synthesis represents another significant advancement, offering reduced reaction times and often improved yields compared to conventional heating methods. ijcea.org

Targeted Derivatization for Improved Potency, Selectivity, and Bioavailability

A primary focus of future research is the targeted derivatization of the nih.govrsc.orgijcea.orgtriazolo[4,3-a]quinoxaline nucleus to enhance therapeutic properties. Structure-activity relationship (SAR) studies are fundamental to this effort, guiding the modification of substituents at various positions to optimize potency, selectivity, and pharmacokinetic profiles.

For example, substitutions at the 1- and 4-positions have been shown to significantly influence biological activity. In the pursuit of adenosine (B11128) receptor antagonists, derivatives with larger substituents at the 1-position showed reduced binding to benzodiazepine (B76468) and A2A adenosine receptors but increased affinity for A1 receptors. nih.gov Similarly, for anticancer applications targeting vascular endothelial growth factor receptor-2 (VEGFR-2), specific substitutions have led to compounds with potent inhibitory activity in the nanomolar range. nih.gov The introduction of different amine-containing side chains at the 4-position has been explored to modulate activity against various cancer cell lines and parasitic diseases like schistosomiasis. nih.govnih.gov

Advanced Computational and In Silico Drug Design Methodologies

Advanced computational tools are becoming indispensable in the discovery and optimization of nih.govrsc.orgijcea.orgtriazolo[4,3-a]quinoxaline-based drug candidates. In silico methods, such as molecular docking, are routinely used to predict the binding modes and affinities of newly designed derivatives with their biological targets. nih.govrsc.org These studies provide crucial insights into the key interactions between the ligand and the receptor's active site, guiding the rational design of more potent inhibitors.

For instance, molecular docking studies have been instrumental in developing derivatives targeting VEGFR-2, where the computational results correlated strongly with experimental cytotoxic and enzymatic inhibitory activities. nih.govnih.gov Beyond simple docking, future research will increasingly rely on more sophisticated computational approaches. These include molecular dynamics (MD) simulations to understand the dynamic behavior of the ligand-receptor complex, quantitative structure-activity relationship (QSAR) models to predict the activity of untested compounds, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction to assess the drug-likeness and potential liabilities of new chemical entities at an early stage. rsc.orgnih.gov These methodologies accelerate the drug discovery process, reduce costs, and minimize the need for extensive animal testing by prioritizing the synthesis of compounds with the highest probability of success.

Identification and Validation of New Biological Targets

While nih.govrsc.orgijcea.orgtriazolo[4,3-a]quinoxaline derivatives have been extensively studied for their anticancer and adenosine receptor antagonist activities, a significant area of future research lies in the identification and validation of novel biological targets. This will broaden the therapeutic scope of this versatile scaffold.

Recent studies have already begun to uncover new potential applications. For example, derivatives have been identified as potent inhibitors of Bromodomain and extra-terminal (BET) proteins, specifically BRD4, which are promising targets for cancer therapy. nih.gov Other research has demonstrated the potential of these compounds as DNA intercalating agents, disrupting DNA replication and transcription in cancer cells. rsc.orgsci-hub.se Furthermore, screening efforts have revealed activity against parasitic diseases, with some analogs showing promise against Schistosoma mansoni. nih.govasm.org

Future research will likely employ high-throughput screening of compound libraries against a wide array of biological targets, including various kinases, enzymes, and receptors implicated in different diseases. Techniques such as chemical proteomics and target deconvolution will be essential for identifying the specific molecular targets of active compounds and validating their role in the observed pharmacological effects.

Table 1: Selected Biological Targets of nih.govrsc.orgijcea.orgtriazolo[4,3-a]quinoxaline Derivatives

Compound Class/DerivativeBiological TargetTherapeutic AreaReference(s)
Substituted nih.govrsc.orgijcea.orgtriazolo[4,3-a]quinoxalinesA2B Adenosine ReceptorAnticancer nih.gov
Substituted nih.govrsc.orgijcea.orgtriazolo[4,3-a]quinoxalinesDNA IntercalationAnticancer rsc.orgsci-hub.se
Bis( nih.govrsc.orgijcea.orgtriazolo)[4,3-a:3',4'-c]quinoxalinesVEGFR-2Anticancer nih.govnih.govresearchgate.net
1-substituted 4-[chloropyrazolyl] derivativesBenzodiazepine & Adenosine A1 ReceptorsNeurology nih.gov
nih.govrsc.orgijcea.orgtriazolo[4,3-a]quinoxaline aminophenyl derivativesBET (BRD4) InhibitorsAnticancer nih.gov
Various nih.govrsc.orgijcea.orgtriazolo[4,3-a]quinoxaline analogsSchistosoma mansoni targetsAntiparasitic nih.govasm.org

Exploration of Synergistic Effects in Combination Research

The complexity of diseases like cancer often necessitates treatment with multiple therapeutic agents. An emerging research direction for nih.govrsc.orgijcea.orgtriazolo[4,3-a]quinoxaline is the exploration of its synergistic effects when used in combination with other established drugs. Combination therapy can enhance efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual agents.

Future studies will likely investigate the combination of nih.govrsc.orgijcea.orgtriazolo[4,3-a]quinoxaline-based agents (e.g., a VEGFR-2 inhibitor) with standard chemotherapeutic drugs or with other targeted therapies. The molecular hybridization approach, which involves creating a single molecule that can interact with multiple targets, is a sophisticated form of combination research. nih.gov For instance, compounds have been reported to possess dual inhibitory effects on EGFR kinase and tubulin polymerization, suggesting an intrinsic synergistic potential. sci-hub.se A systematic evaluation of these compounds in various combinations and the elucidation of the underlying mechanisms of synergy will be a key focus for translating these promising molecules into clinical practice.

Application of Green Chemistry Principles in Compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. Future research on nih.govrsc.orgijcea.orgtriazolo[4,3-a]quinoxaline will undoubtedly incorporate more environmentally benign practices. The goal is to develop synthetic protocols that are not only efficient but also sustainable, minimizing the use and generation of hazardous substances. youtube.com

Promising green approaches have already been reported, such as the use of microwave-assisted, solvent-free synthesis. ijcea.orgijcea.org This method significantly reduces the reliance on volatile and often toxic organic solvents and can dramatically shorten reaction times. ijcea.org Other strategies include the use of eco-compatible catalysts, water as a reaction medium, and developing synthetic pathways that maximize atom economy. nih.govfrontiersin.org For example, a "refreshed" synthesis for the related nih.govrsc.orgnih.gov-triazolo[1,5-a]quinoxalin-4(5H)-one core has been developed using eco-compatible catalysts and conditions. nih.gov The continued integration of green chemistry principles will be essential for the environmentally responsible development of new drugs based on this scaffold.

Interdisciplinary Research Collaborations innih.govrsc.orgijcea.orgtriazolo[4,3-a]quinoxaline Chemistry

The multifaceted nature of drug discovery and development necessitates strong interdisciplinary collaborations. The future advancement of nih.govrsc.orgijcea.orgtriazolo[4,3-a]quinoxaline research will heavily depend on the synergy between experts from various scientific fields.

This collaborative approach is already evident in current research, where teams often comprise synthetic organic chemists, medicinal chemists, computational scientists, pharmacologists, and biologists. nih.govnih.govnih.gov Organic chemists focus on developing novel synthetic routes, while medicinal chemists design and create new derivatives. iau.ir Computational chemists use in silico models to predict activity and guide design. nih.gov Pharmacologists and biologists then evaluate the synthesized compounds in vitro and in vivo to determine their efficacy and mechanism of action. nih.govnih.gov These collaborations are essential for a holistic approach that spans from initial molecular design to preclinical evaluation, ensuring a more efficient and successful path toward developing new therapeutic agents.

Q & A

Q. What synthetic methodologies are commonly employed to prepare [1,2,4]triazolo[4,3-a]quinoxaline derivatives?

Answer: Key synthetic routes include:

  • Hydrazine-based cyclization : Reacting 2,3-dichloroquinoxaline with hydrazine hydrate to form intermediates, followed by treatment with triethyl orthoformate or alkyl amines to introduce substituents (e.g., 4-chloro or 4-amino derivatives) .
  • One-pot synthesis : Using 1-azido-2-isocyanoarenes with phenylacetylene under Pd/C catalysis to achieve high bond-forming efficiency (e.g., 1-aryl-4-(2-phenylethynyl) derivatives) .
  • Copper-free Sonogashira coupling : For introducing alkynyl groups at the 4-position, optimized with K₂CO₃ and diisopropylethylamine at 70°C .

Q. How are in vitro cytotoxic activities of these compounds evaluated against cancer cell lines?

Answer:

  • Cell line panels : Compounds are tested against HePG-2 (hepatocellular carcinoma), Hep-2 (laryngeal carcinoma), and Caco-2 (colorectal adenocarcinoma) .
  • IC₅₀ determination : Cytotoxicity is quantified via MTT assays, with comparison to standard agents like doxorubicin (IC₅₀ = 0.51–0.73 µM). Derivatives such as 4-hydrazinyl-[1,2,4]triazolo[4,3-a]quinoxaline show IC₅₀ values of 0.29–0.90 µM .
  • Secondary assays : Topoisomerase II inhibition and DNA intercalation studies validate antiproliferative mechanisms .

Q. What structural features correlate with adenosine receptor antagonism?

Answer:

  • A1 receptor affinity : Optimal with 1-position substituents (ethyl, CF₃, C₂F₅), 4-position cyclohexylamino groups, and 8-chloro substitution (e.g., CP-68,247: IC₅₀ = 28 nM) .
  • A2 receptor selectivity : Requires 4-amino groups and 1-phenyl substituents (e.g., CP-66,713: IC₅₀ = 21 nM at A2, 13-fold selectivity) .
  • Functional antagonism : Confirmed via cAMP modulation in fat cells and limbic forebrain slices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize adenosine receptor subtype selectivity?

Answer:

  • Substituent tuning :
    • A1 selectivity : Bulky 4-position groups (e.g., cyclohexylamino) enhance A1 affinity, while 8-chloro substitution reduces steric hindrance .
    • A2 selectivity : Small 4-position groups (NH₂) and electron-withdrawing 1-position substituents (phenyl, CF₃) improve A2 binding .
  • Assay design : Radioligand binding using [³H]CHA (A1) and [³H]NECA (A2) in rat cerebral cortex/striatal homogenates .

Q. What strategies enable dual-target inhibition (e.g., EGFR and tubulin) in anticancer drug design?

Answer:

  • Scaffold hybridization : Conjugating this compound with chalcones enhances dual EGFR kinase and tubulin polymerization inhibition. Substituents like 4-methoxy or 3-nitro groups improve binding to both targets .
  • Rationale : Chalcone moieties disrupt microtubule dynamics, while triazoloquinoxaline fragments block EGFR ATP pockets .

Q. How can contradictory bioactivity data across studies be resolved?

Answer:

  • Variable assay conditions : Differences in cell lines (e.g., HePG-2 vs. MCF-7), incubation times, or serum concentrations may alter IC₅₀ values .
  • Substituent-dependent effects : For example, 8-chloro substitution enhances A1 affinity but reduces solubility, complicating in vivo translation .
  • Validation assays : Cross-check mechanistic data (e.g., Topo II inhibition vs. receptor binding) to confirm target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.